molecular formula C24H22N2OS2 B11175996 N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

Cat. No.: B11175996
M. Wt: 418.6 g/mol
InChI Key: DZRYNIUBIUSEAQ-UHFFFAOYSA-N
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Description

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by its quinoline core, dithiolo ring, and naphthalene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via cyclization reactions involving sulfur-containing reagents.

    Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final compound can be assembled through condensation reactions, ensuring the correct configuration (Z-isomer).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline and naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores, such as chloroquine and quinine.

    Naphthalene Derivatives: Compounds with naphthalene moieties, such as naphthalene-1-amine and naphthalene-2-amine.

Uniqueness

N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2OS2

Molecular Weight

418.6 g/mol

IUPAC Name

8-ethoxy-4,4-dimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C24H22N2OS2/c1-4-27-16-12-13-20-18(14-16)21-22(24(2,3)26-20)28-29-23(21)25-19-11-7-9-15-8-5-6-10-17(15)19/h5-14,26H,4H2,1-3H3

InChI Key

DZRYNIUBIUSEAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC5=CC=CC=C54)SS3)(C)C

Origin of Product

United States

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